molecular formula C11H20O4 B2655906 Ethyl 2,2-dimethoxycyclohexane-1-carboxylate CAS No. 70301-49-4

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate

Cat. No. B2655906
CAS RN: 70301-49-4
M. Wt: 216.277
InChI Key: BNWIWCBKBIATCD-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate, also known as Ethyl mandelate, is an organic compound with the molecular formula C11H20O4 . It has a molecular weight of 216.27 .

Scientific Research Applications

Enantioselective Synthesis

Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, an attractant for the Mediterranean fruit fly, was stereoselectively synthesized, showcasing the application of related structures in pest management. The synthesis process involved asymmetric Diels–Alder reaction among other steps, highlighting the compound's role in complex organic synthesis (A. Raw & E. Jang, 2000).

Oxidation Reactions

The oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide was studied, revealing the compound's susceptibility to oxidation and its potential for generating diverse organic molecules (Kikumasa Sato et al., 1977).

Reaction with RuO4

Ethyl 2,2-dimethoxycyclopropane-1-carboxylates underwent oxidative ring opening when reacted with RuO4, demonstrating their potential in regioselective scission and synthesis of methyl ethyl oxobutanedioates. This application is crucial for synthesizing specific organic structures with desired functionalities (M. Graziano et al., 1996).

Ligand for Copper-Catalyzed Reactions

Employing ethyl 2-oxocyclohexanecarboxylate as a novel ligand, copper-catalyzed coupling reactions of N/O/S nucleophilic reagents with aryl halides were successfully carried out under mild conditions. This showcases the compound's role in facilitating complex coupling reactions, which are fundamental in the synthesis of various organic molecules (Xin Lv & W. Bao, 2007).

Enzymatic Catalysis

The enzymatic catalysis of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase in the presence of cyclodextrine highlights the compound's utility in biochemical synthesis processes. The oligomerization achieved under these conditions demonstrates the potential in polymer chemistry (Yan Pang et al., 2003).

Safety and Hazards

Ethyl 2,2-dimethoxycyclohexane-1-carboxylate should be handled with care. Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing in dust, fume, gas, mist, vapors, or spray. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be kept/stored away from clothing and combustible materials .

properties

IUPAC Name

ethyl 2,2-dimethoxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-15-10(12)9-7-5-6-8-11(9,13-2)14-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWIWCBKBIATCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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